![molecular formula C7H6IN3O B12840287 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a ketone group at the 4th position of the imidazo[4,5-c]pyridine ring system. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: The core structure can be synthesized through a multi-step process involving the condensation of appropriate precursors. For example, the reaction between 2-aminopyridine and glyoxal in the presence of an acid catalyst can form the imidazo[4,5-c]pyridine core.
Methylation: The methyl group at the 2nd position can be introduced through alkylation using a methylating agent like methyl iodide in the presence of a base.
Oxidation: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one serves as a versatile building block for the construction of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or ligands for specific receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. In receptor binding studies, it may act as a ligand, binding to the receptor and modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
Uniqueness
The presence of the iodine atom at the 7th position distinguishes 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C7H6IN3O |
|---|---|
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
7-iodo-2-methyl-3,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11) |
Clave InChI |
FGNDKBKLIWGZPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=O)NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



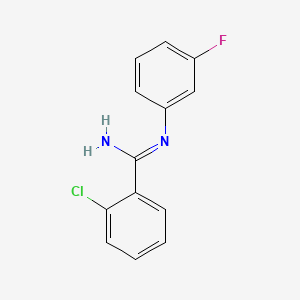

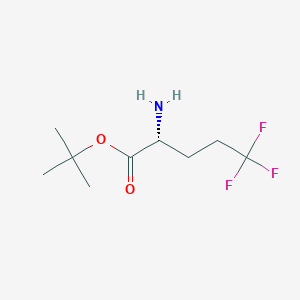
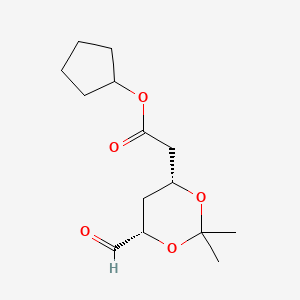
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
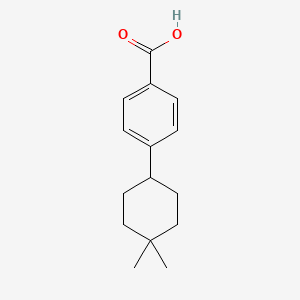

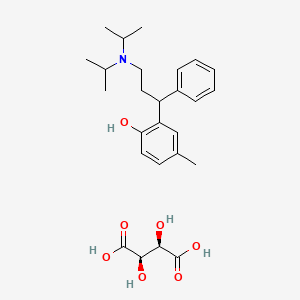

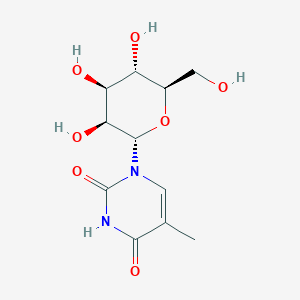

![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)

